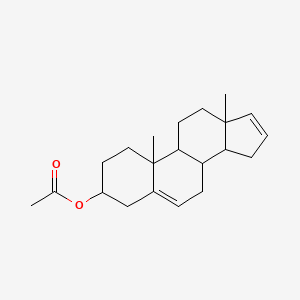
N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine: is a complex organic compound with a molecular formula of C23H23N3. This compound is characterized by its unique structure, which includes a naphthalene ring and a quinoline ring, both of which are aromatic systems. The presence of these rings contributes to the compound’s stability and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.
Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a Friedel-Crafts alkylation reaction, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Ethane-1,2-diamine Backbone: This involves the reaction of ethylenediamine with formaldehyde and a secondary amine, followed by reduction to form the desired diamine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline-N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential as a fluorescent probe due to its aromatic structure and ability to interact with biological molecules.
Medicine: Investigated for its potential as an anticancer agent, given its ability to intercalate with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Mécanisme D'action
The mechanism of action of N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, it can bind to proteins, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: Similar in structure but with a pyridine ring instead of a naphthalene ring.
N1,N2-Dimesitylethane-1,2-diamine: Contains mesityl groups instead of naphthalene and quinoline rings.
N-(1-naphthyl)ethylenediamine: Similar but lacks the quinoline ring.
Uniqueness
N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine is unique due to the presence of both naphthalene and quinoline rings, which contribute to its stability, reactivity, and diverse range of applications in scientific research.
Propriétés
Formule moléculaire |
C23H23N3 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-(2-naphthalen-2-ylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H23N3/c1-26(2)14-13-24-23-16-22(25-21-10-6-5-9-20(21)23)19-12-11-17-7-3-4-8-18(17)15-19/h3-12,15-16H,13-14H2,1-2H3,(H,24,25) |
Clé InChI |
BMEXFKHUJAIVFD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991566.png)
![2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11991569.png)

![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11991582.png)
![N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide](/img/structure/B11991585.png)

![N-{3-[(heptafluoropropyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B11991604.png)

![2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991631.png)
![3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11991633.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991647.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11991655.png)
![5-(3-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991656.png)
